3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzisothiazole ring fused with a sulfonamide group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative to form the benzisothiazole core.
Sulfonation: The benzisothiazole ring is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Amidation: The sulfonated benzisothiazole is reacted with 2-methoxyphenylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final amide linkage.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-14-8-4-3-7-13(14)18-16(20)10-11-19-17(21)12-6-2-5-9-15(12)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGONZTKJLPWMHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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